6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester
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Overview
Description
6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester is a chemical compound with the molecular formula C17H12O6 It is known for its unique structure, which includes a dibenzo[b,d]pyran core with carboxylic acid ester groups at positions 4 and 8, and a ketone group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a precursor compound, such as a dibenzo[b,d]pyran derivative, which is then subjected to esterification and oxidation reactions to introduce the ester and ketone functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or further oxidized products.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester involves its interaction with specific molecular targets. The ketone and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
6H-Dibenzo[b,d]pyran-1-ol, 3-hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-: Known for its structural similarity but with different functional groups.
Δ8-Tetrahydrocannabinol: Shares the dibenzo[b,d]pyran core but differs in its functional groups and biological activity.
Properties
CAS No. |
67801-59-6 |
---|---|
Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
dimethyl 6-oxobenzo[c]chromene-4,8-dicarboxylate |
InChI |
InChI=1S/C17H12O6/c1-21-15(18)9-6-7-10-11-4-3-5-12(16(19)22-2)14(11)23-17(20)13(10)8-9/h3-8H,1-2H3 |
InChI Key |
YNIKZBLWNYWZRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=C(C(=CC=C3)C(=O)OC)OC2=O |
Origin of Product |
United States |
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